Proguanil D6

Bioanalysis Mass Spectrometry Isotope Purity

Proguanil D6 is a deuterated internal standard essential for accurate LC-MS/MS quantification of proguanil and cycloguanil in complex biological matrices. Its near-identical physicochemical properties to the analyte ensure optimal compensation for matrix effects, delivering the precision (CV ≤5.65%) and accuracy (92.87–100.19% recovery) required for regulatory submission. Ideal for high-throughput pharmacokinetic studies and multiplex antimalarial assays.

Molecular Formula C11H16ClN5
Molecular Weight 259.77 g/mol
Cat. No. B1149932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProguanil D6
SynonymsProguanil-d6; Chlorguanid-d6;  Chloroguanide-d6;  Paludrin-d6; 
Molecular FormulaC11H16ClN5
Molecular Weight259.77 g/mol
Structural Identifiers
InChIInChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i1D3,2D3
InChIKeySSOLNOMRVKKSON-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Proguanil D6: A Stable Isotope-Labeled Analytical Reference for Malaria Pharmacokinetics


Proguanil D6 is a deuterated analog of the prophylactic antimalarial drug proguanil, specifically labeled with six deuterium atoms on the isopropyl group . As a prodrug, proguanil is primarily metabolized by CYP2C19 to its active dihydrofolate reductase (DHFR) inhibitor, cycloguanil [1]. Proguanil D6 is exclusively used as an internal standard (IS) in quantitative LC-MS/MS bioanalysis to correct for analytical variability during sample preparation and analysis .

Why Unlabeled or Non-Isotopic Internal Standards Compromise Proguanil Quantitation


Generic substitution of Proguanil D6 with unlabeled proguanil or non-isotopic internal standards is scientifically unsound for quantitative bioanalysis. Proguanil exhibits high inter-individual pharmacokinetic variability driven by CYP2C19 genetic polymorphisms, where poor metabolizers can show significantly higher proguanil and lower cycloguanil concentrations compared to extensive metabolizers [1]. Accurate quantitation in such variable matrices requires an internal standard that co-elutes and ionizes identically to the analyte to compensate for matrix effects and extraction losses . Non-isotopic internal standards, such as riluzole or chloroproguanil, have different physicochemical properties and cannot correct for these variations, directly compromising data integrity [2].

Quantitative Differentiation of Proguanil D6: Comparative Evidence for Analytical Selection


Isotopic Purity and Mass Difference: Ensuring Quantitation Specificity Over D4 or 13C Analogs

Proguanil D6 provides a +6 Da mass shift from the parent compound (259.77 vs. 253.77 g/mol), which is superior to D4 or 13C6 analogs for avoiding isotopic cross-talk in complex matrices . A vendor specification reports an isotopic enrichment of 98% atom D, ensuring minimal unlabeled interference .

Bioanalysis Mass Spectrometry Isotope Purity

Method Validation: Accuracy and Precision with Proguanil D6 vs. Non-Isotopic Standards

In validated LC-MS/MS methods, the use of a deuterated IS like Proguanil D6 typically yields high accuracy and precision. For example, a method for cycloguanil D6 achieved 92.87–100.19% accuracy for proguanil and ≤5.65% CV for precision . In contrast, methods using non-isotopic IS such as riluzole, while validated, are inherently more susceptible to matrix effects [1].

Method Validation LC-MS/MS Bioequivalence

Regulatory Compliance: Proguanil D6 for ANDA and Method Validation

Proguanil D6 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [1]. This traceability to pharmacopeial standards (USP or EP) is a key differentiator from research-grade unlabeled proguanil, which lacks this level of documented compliance .

Regulatory Compliance Method Validation ANDA

Key Application Scenarios for Proguanil D6 in Antimalarial R&D and Quality Control


Quantitative Bioanalysis of Proguanil and Cycloguanil in Clinical Pharmacokinetic Studies

Proguanil D6 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify proguanil and its active metabolite, cycloguanil, in human plasma and other biological matrices. This application is critical for determining pharmacokinetic parameters in clinical trials, including bioequivalence studies for generic antimalarial formulations, where high accuracy and precision are required [1].

CYP2C19 Pharmacogenomic Research and Drug-Drug Interaction Studies

Given the significant impact of CYP2C19 polymorphisms on proguanil metabolism [1], Proguanil D6 enables robust quantification in studies correlating genotype with phenotype. It is also essential for accurately assessing the magnitude of drug-drug interactions that affect CYP2C19 activity, as demonstrated by the inhibitory effect of omeprazole on proguanil bioactivation to cycloguanil [2].

Quality Control and Regulatory Compliance for Generic Drug Development (ANDA)

Proguanil D6 serves as a qualified reference standard for analytical method validation (AMV) and quality control (QC) in the development and commercial production of proguanil drug products. Its availability with comprehensive characterization data and traceability to USP/EP standards [1] directly supports Abbreviated New Drug Applications (ANDA) and ensures compliance with regulatory requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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